molecular formula C15H16O B14522600 Phenol, 2,5-dimethyl-4-(phenylmethyl)- CAS No. 62577-75-7

Phenol, 2,5-dimethyl-4-(phenylmethyl)-

Cat. No.: B14522600
CAS No.: 62577-75-7
M. Wt: 212.29 g/mol
InChI Key: FKENFLKVEYKYQR-UHFFFAOYSA-N
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Description

This structure combines steric hindrance from the methyl groups with the aromatic bulk of the benzyl substituent, which may influence its chemical reactivity, solubility, and biological activity.

Properties

CAS No.

62577-75-7

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

4-benzyl-2,5-dimethylphenol

InChI

InChI=1S/C15H16O/c1-11-9-15(16)12(2)8-14(11)10-13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3

InChI Key

FKENFLKVEYKYQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,5-dimethyl-4-(phenylmethyl)- can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of Phenol, 2,5-dimethyl-4-(phenylmethyl)- may involve more efficient and scalable processes. Catalytic methods, such as the use of zeolite catalysts, can enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve production efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,5-dimethyl-4-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, chlorine, or nitric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 2,5-dimethyl-4-(phenylmethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications are explored due to its structural similarity to biologically active compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,5-dimethyl-4-(phenylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The compound’s structure allows it to interact with specific proteins, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Dimethylphenols

  • 2,5-Dimethylphenol (CAS 95-87-4): A simpler analog lacking the phenylmethyl group. It exhibits a purity of 99.8% and is used in certified reference materials. Its boiling point and solubility are influenced by the absence of the bulky benzyl group, making it more volatile compared to 2,5-dimethyl-4-(phenylmethyl)-phenol .
  • 3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol (4a): Features a nitrobenzyl-oxy group at the 4-position. This compound demonstrated antimicrobial activity against Moraxella catarrhalis (MIC = 11 µM), comparable to ciprofloxacin (9 µM).

Nitro- and Halogen-Substituted Analogs

  • 2,5-Dimethyl-4-(4'-nitrophenylazo)-phenol (F): An azo-linked derivative with a nitro group. Such compounds are often used in dyes and sensors due to their chromophoric properties. The nitro group introduces strong polarity, contrasting with the non-polar benzyl group in the target compound .

Physicochemical Properties and Thermodynamic Data

Table 1: Key Properties of Selected Analogs

Compound Name Boiling Point (K) Melting Point (°C) Solubility (logP) Bioactivity (MIC, µM)
2,5-Dimethylphenol 441.70 2539.57 (DG*) 2.43 (logKow) Not reported
3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol N/A N/A ~3.5 (estimated) 11 (vs. M. catarrhalis)
2,5-Dimethyl-4-(1-methoxyimino-ethyl)phenol N/A N/A N/A Synthetic intermediate

*DG = Derived from gas chromatography data.

  • Thermal Stability: Phenol derivatives with bulky substituents (e.g., phenylmethyl) typically exhibit higher decomposition temperatures. For example, 2,5-bis(1-methylethyl)phenol has a ΔfH°gas of -254.1 kJ/mol, suggesting stability comparable to the target compound .
  • Solubility: The benzyl group in 2,5-dimethyl-4-(phenylmethyl)-phenol likely increases hydrophobicity (higher logP) compared to 2,5-dimethylphenol (logKow = 2.43) .

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